Cas no 2227731-40-8 ((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid)

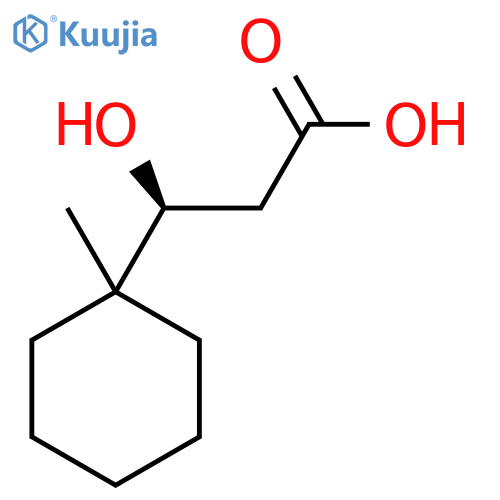

2227731-40-8 structure

商品名:(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid

- 2227731-40-8

- EN300-1781021

-

- インチ: 1S/C10H18O3/c1-10(5-3-2-4-6-10)8(11)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)/t8-/m0/s1

- InChIKey: HBRABYAIGBOESZ-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](CC(=O)O)C1(C)CCCCC1

計算された属性

- せいみつぶんしりょう: 186.125594432g/mol

- どういたいしつりょう: 186.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781021-5.0g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1781021-0.5g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1781021-10g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 10g |

$7250.0 | 2023-09-20 | ||

| Enamine | EN300-1781021-1.0g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1781021-10.0g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1781021-0.05g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1781021-2.5g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1781021-0.25g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 0.25g |

$1551.0 | 2023-09-20 | ||

| Enamine | EN300-1781021-0.1g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1781021-5g |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid |

2227731-40-8 | 5g |

$4890.0 | 2023-09-20 |

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2227731-40-8 ((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量